(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
CAS No.: 7767-00-2
Cat. No.: VC3807172
Molecular Formula: C21H20N2O6
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7767-00-2 |
---|---|
Molecular Formula | C21H20N2O6 |
Molecular Weight | 396.4 g/mol |
IUPAC Name | (2S)-5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C21H20N2O6/c24-18-15-9-4-5-10-16(15)19(25)23(18)12-6-11-17(20(26)27)22-21(28)29-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2,(H,22,28)(H,26,27)/t17-/m0/s1 |
Standard InChI Key | QCLYZAIZBKHBFT-KRWDZBQOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, (2S)-5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid, reflects its bifunctional protection strategy:
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Benzyloxycarbonyl (Z) group: Protects the α-amino group, facilitating selective reactions at the carboxyl terminus .
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Phthalimide (Pht) moiety: Blocks the δ-amino group of ornithine, preventing unwanted side reactions during peptide elongation .
The stereochemistry is confirmed via optical rotation data (D = +15 ± 2° in H₂O) , critical for its biological activity .
Table 1: Physicochemical Properties
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step protection-deprotection strategies:
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Phthalimide Installation: Reaction of L-ornithine with phthalic anhydride under acidic conditions yields Nδ-phthaloyl-L-ornithine .
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Z-Protection: Benzyloxycarbonyl chloride (Cbz-Cl) reacts with the α-amino group in the presence of a base (e.g., NaHCO₃) .
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Carboxylic Acid Activation: The pentanoic acid terminus is activated via esterification or anhydride formation for subsequent coupling .
Key Reaction:
This route achieves >80% yield in optimized conditions .
Orthogonal Deprotection
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Z-Group Removal: Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyloxycarbonyl group without affecting the phthalimide .
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Phthalimide Cleavage: Hydrazinolysis (NH₂NH₂) regenerates the δ-amino group for further functionalization .
Applications in Pharmaceutical Research
Peptide Synthesis
As a protected ornithine derivative, the compound enables site-specific incorporation of diamino acids into peptides. For example:
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Antibiotic Potentiation: Analogous triaminopentane derivatives enhance clarithromycin activity against E. coli by 128-fold via outer membrane permeabilization .
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Enzyme Inhibitors: Nδ-Hemiphthaloyl ornithine derivatives inhibit folylpolyglutamate synthetase (IC₅₀ = 1.3 nM) , critical in cancer therapeutics.
Table 2: Biological Activity of Analogues
Compound | Target Enzyme | IC₅₀ (nM) | Source |
---|---|---|---|
PT523 (Nδ-Hemiphthaloyl) | Folylpolyglutamate | 1.3 | |
Methotrexate | Dihydrofolate Reductase | 23 | |
This Compound | — | Pending | — |
Bioconjugation and Drug Delivery
The phthalimide group’s fluorescence quenching properties facilitate tracking in protein-DNA cross-linking studies . Additionally, its hydrochloride salt (CAS 92455-59-9) improves aqueous solubility for intravenous formulations .
Recent Advances and Future Directions
Structural Modifications
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Halogenation: 4,5-Dichlorophthaloyl analogues show reduced activity (IC₅₀ = 18 nM vs. 1.3 nM for PT523), underscoring steric constraints .
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Linker Optimization: Extending the pentanoic chain to hexanoic improves membrane permeability in S. aureus models .
Computational Modeling
Docking studies predict high affinity for bacterial efflux pumps (e.g., NorA), suggesting utility in overcoming macrolide resistance .
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